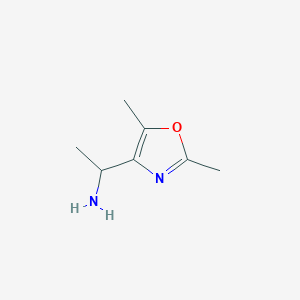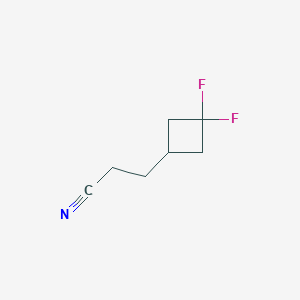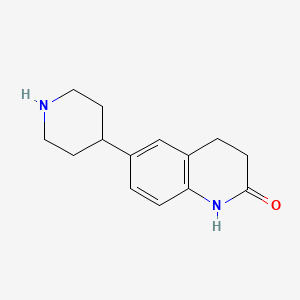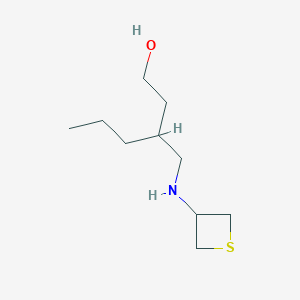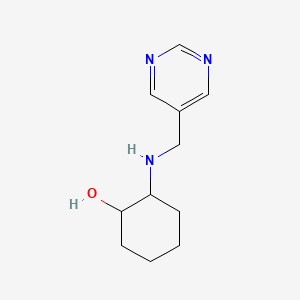![molecular formula C9H9BrN2 B13016074 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C9H9BrN2 and a molecular weight of 225.08516 g/mol This compound is characterized by a pyrrolo[3,2-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing waste products.
化学反応の分析
Types of Reactions
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
科学的研究の応用
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications, including:
作用機序
The mechanism of action of 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methyl groups. These interactions can lead to the modulation of biological pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological properties.
6-fluoro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine: Contains a fluorine atom, which can significantly alter its chemical and biological behavior.
Uniqueness
The presence of the bromine atom in 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine makes it unique compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can influence the compound’s reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with specific desired properties .
特性
分子式 |
C9H9BrN2 |
|---|---|
分子量 |
225.08 g/mol |
IUPAC名 |
6-bromo-1,3-dimethylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-6-5-12(2)8-3-7(10)4-11-9(6)8/h3-5H,1-2H3 |
InChIキー |
WYZFFKZNMKAVLF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C2=C1N=CC(=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13015995.png)
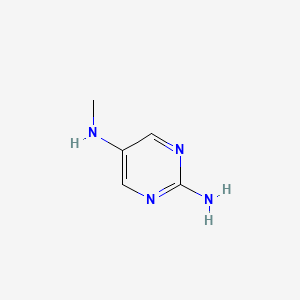


![5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13016017.png)
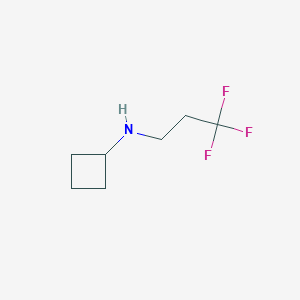
![tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate](/img/structure/B13016031.png)
